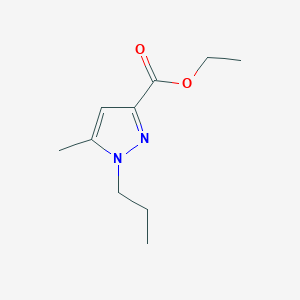

Ethyl 5-methyl-1-propyl-1H-pyrazole-3-carboxylate

CAS No.: 1007541-78-7

Cat. No.: VC8034740

Molecular Formula: C10H16N2O2

Molecular Weight: 196.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1007541-78-7 |

|---|---|

| Molecular Formula | C10H16N2O2 |

| Molecular Weight | 196.25 g/mol |

| IUPAC Name | ethyl 5-methyl-1-propylpyrazole-3-carboxylate |

| Standard InChI | InChI=1S/C10H16N2O2/c1-4-6-12-8(3)7-9(11-12)10(13)14-5-2/h7H,4-6H2,1-3H3 |

| Standard InChI Key | ZDUIBNWIABOEKN-UHFFFAOYSA-N |

| SMILES | CCCN1C(=CC(=N1)C(=O)OCC)C |

| Canonical SMILES | CCCN1C(=CC(=N1)C(=O)OCC)C |

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

The compound features a pyrazole ring (a five-membered aromatic heterocycle with two adjacent nitrogen atoms) substituted at positions 1, 3, and 5. The substituents are:

-

1-position: Propyl group (-CH2CH2CH3)

-

3-position: Ethoxycarbonyl group (-COOCH2CH3)

-

5-position: Methyl group (-CH3)

The molecular formula is C10H16N2O2, with a molecular weight of 196.25 g/mol .

IUPAC and Alternative Names

-

Systematic IUPAC Name: Ethyl 5-methyl-1-propyl-1H-pyrazole-3-carboxylate

-

Synonyms:

Synthesis and Industrial Production

Laboratory-Scale Synthesis

Two primary routes dominate its synthesis:

-

Alkylation of Pyrazole Derivatives:

-

Enolate-Based Cyclocondensation:

Industrial Manufacturing

-

Scale-Up Techniques: Continuous flow reactors improve reaction efficiency and purity.

-

Purification: Recrystallization from ethanol/water mixtures or chromatographic methods (HPLC with C18 columns) .

Physical and Chemical Properties

Solubility: Miscible with organic solvents (ethanol, DCM); insoluble in water .

Applications

Pharmaceutical Intermediates

-

Kinase Inhibitors: Serves as a precursor in heterocyclic amides targeting tyrosine kinases (e.g., EGFR, VEGFR) .

-

Anti-Inflammatory Agents: Modulates COX-2 activity via hydrogen bonding to catalytic residues .

-

Bcl-2 Inhibitors: Tetrahydroisoquinoline derivatives show apoptosis-inducing activity in cancer cells .

Agrochemical Development

-

Herbicides: Disrupts acetolactate synthase (ALS) in weeds, enhancing crop yield .

-

Insecticides: Pyrazole moiety interferes with insect neuronal sodium channels .

Materials Science

-

Polymer Additives: Improves thermal stability in polyurethanes and epoxy resins .

-

Coating Agents: Enhances corrosion resistance in metallic coatings .

Analytical Characterization

Spectroscopic Data

-

¹H NMR (CDCl3):

-

IR (KBr): 1725 cm⁻¹ (C=O stretch), 1600 cm⁻¹ (C=N pyrazole).

Chromatographic Methods

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume